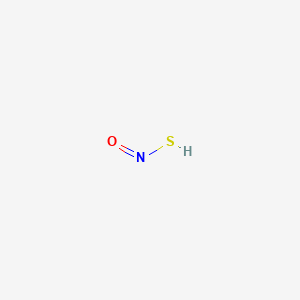
Thionitrous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thionitrous acid is a nitroso compound that is hydrogen sulfide in which one of the hydrogens is replaced by a nitroso group. It has a role as a signalling molecule. It is a nitroso compound, a hydracid and an inorganic molecular entity.
A group of organic sulfur-containing nitrites, alkyl thionitrites. S-Nitrosothiols include compounds such as S-NITROSO-N-ACETYLPENICILLAMINE and S-NITROSOGLUTATHIONE.
Aplicaciones Científicas De Investigación
Biological Significance
Thionitrous acid is recognized as a crucial intermediate in the signaling pathways involving two important gasotransmitters: nitric oxide (NO) and hydrogen sulfide (H₂S). Its role in cellular signaling is primarily attributed to its ability to participate in redox reactions, influencing various physiological processes.
Key Functions:
- Crosstalk between Gasotransmitters : HSNO facilitates communication between NO and H₂S signaling pathways, which are vital for numerous biological functions including vasodilation, neurotransmission, and cellular proliferation .
- Regulation of Cellular Processes : Studies have shown that HSNO can modulate cellular functions such as cell migration, proliferation, and angiogenesis. For instance, the compound has been linked to increased levels of cyclic guanosine monophosphate (cGMP) in cells, which is essential for various signaling cascades .
Detection and Imaging
Innovative methods for detecting this compound have been developed, enhancing its study in biological systems.
Fluorescent Probes:
- Novel Probes for Real-Time Imaging : A recent study introduced a fluorescent probe (SNP-1) that selectively detects HSNO with high sensitivity. This probe enables visualization of HSNO levels in live cells and animal models, proving particularly useful in studying conditions like acute ulcerative colitis and renal ischemia/reperfusion injury .
| Feature | SNP-1 Probe |
|---|---|
| Detection Limit | Low nanomolar |
| Sensitivity | High |
| Application | Imaging in live cells |
| Disease Models | Acute ulcerative colitis |
Therapeutic Potential
The therapeutic implications of this compound are being actively explored, particularly in the context of cardiovascular health and neuroprotection.
Cardiovascular Applications:
- Vasodilation : HSNO has been identified as a potent vasodilator due to its rapid reaction with thiols. This property positions it as a potential therapeutic agent for managing cardiovascular diseases .
Neuroprotective Effects:
- Hypoxia Stress Response : Research indicates that HSNO may enhance the production of hydrogen polysulfides under hypoxic conditions, thereby offering neuroprotective benefits during ischemic events .
Case Studies
- Cell Culture Experiments : In vitro studies utilizing human umbilical vein endothelial cells demonstrated that this compound significantly enhances cell migration and proliferation while stimulating angiogenesis. These findings underscore its potential role in wound healing and tissue regeneration .
- Animal Models : In vivo applications have shown that HSNO levels correlate with disease activity indices in models of acute ulcerative colitis. The ability to monitor these levels using fluorescent probes provides valuable insights into disease progression and therapeutic efficacy .
Propiedades
Número CAS |
29335-37-3 |
|---|---|
Fórmula molecular |
HNOS |
Peso molecular |
63.08 g/mol |
Nombre IUPAC |
thionitrous S-acid |
InChI |
InChI=1S/HNOS/c2-1-3/h(H,2,3) |
Clave InChI |
ICRHORQIUXBEPA-UHFFFAOYSA-N |
SMILES |
N(=O)S |
SMILES canónico |
N(=O)S |
Key on ui other cas no. |
29335-37-3 |
Sinónimos |
S-Nitrosothiol S-Nitrosothiols |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















